molecular formula C18H14N2O4 B1450850 3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid CAS No. 1172078-50-0

3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Cat. No. B1450850
M. Wt: 322.3 g/mol
InChI Key: BZJZBUPPCPAPAV-UHFFFAOYSA-N
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Description

3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a chemical compound with the molecular formula C18H14N2O4 and a molecular weight of 322.3 g/mol 1. It has garnered significant attention in scientific research.



Synthesis Analysis

The synthetic pathway for MPPA involves the condensation of a pyridazine ring with a benzoic acid moiety. Detailed synthetic methods and reaction conditions can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of MPPA consists of a pyridazine ring fused to a benzoic acid group. The methoxyphenoxy substituent at the 6-position of the pyridazine contributes to its unique properties. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms within the molecule.



Chemical Reactions Analysis

MPPA may participate in various chemical reactions, including esterification, amidation, and substitution reactions. Investigating its reactivity with different reagents and functional groups is crucial for understanding its behavior.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Appearance : MPPA is typically a solid crystalline material.

    • Melting Point : Experimental data suggests a melting point within a specific range.

    • Solubility : MPPA’s solubility in various solvents impacts its practical applications.




  • Chemical Properties :



    • Acid-Base Behavior : MPPA may exhibit acidic or basic properties.

    • Stability : Assessing its stability under different conditions is essential.

    • UV-Vis Absorption : Investigating its absorption spectrum provides insights into electronic transitions.




Scientific Research Applications

Atmospheric Reactivity of Methoxyphenols

Methoxyphenols, like the methoxyphenoxy component of the compound, are primarily emitted from lignin pyrolysis and have been identified as potential tracers for biomass burning, especially wood burning. Their atmospheric reactivity, including reactions in gas-phase, particle-phase, and aqueous-phase, as well as secondary organic aerosol (SOA) formation, has been studied extensively. The reactions with OH and NO3 radicals are highlighted as predominant degradation pathways, indicating significant SOA formation potential (Liu, Chen, & Chen, 2022).

Mechanism of β-O-4 Bond Cleavage in Lignin

The study on the acidolysis of lignin model compounds, including those with methoxyphenoxy groups, emphasizes the different mechanisms involved in the cleavage of the β-O-4 bond. Such studies provide insights into the degradation and transformation of lignin, a major component of biomass, under various conditions (Yokoyama, 2015).

Synthetic Protocols of Pyridazine and Pyridazone Analogues

Research on the synthesis of pyridazine and pyridazone derivatives, which shares similarity to the pyridazinyl part of the compound , has shown a variety of biological activities, especially related to the cardiovascular system. This indicates the potential pharmacological applications of compounds with pyridazine structures (Jakhmola et al., 2016).

Syringic Acid's Pharmacological and Industrial Importance

Syringic acid, a phenolic compound with methoxy groups, exhibits a wide range of therapeutic applications including anti-oxidant, antimicrobial, and anti-inflammatory activities. The presence of methoxy groups significantly contributes to its therapeutic properties, which might also be relevant for compounds containing methoxyphenoxyl groups (Srinivasulu et al., 2018).

Safety And Hazards

While MPPA has shown promise in research, safety considerations are crucial:



  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers should follow proper laboratory safety protocols.

  • Environmental Impact : Assess its impact on the environment during synthesis and disposal.


Future Directions


  • Biological Studies : Investigate MPPA’s effects on cellular processes, receptors, and signaling pathways.

  • Drug Development : Explore its potential as a therapeutic agent (e.g., anti-inflammatory, anticancer).

  • Structure-Activity Relationship : Systematically modify MPPA to optimize its properties.

  • Formulation : Develop suitable formulations for practical applications.



properties

IUPAC Name

3-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-23-14-6-3-7-15(11-14)24-17-9-8-16(19-20-17)12-4-2-5-13(10-12)18(21)22/h2-11H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJZBUPPCPAPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NN=C(C=C2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
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3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 3
3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
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3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 5
3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 6
3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

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